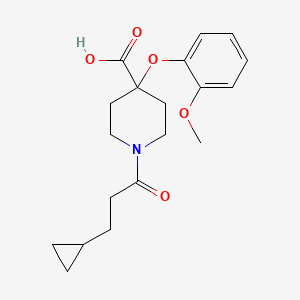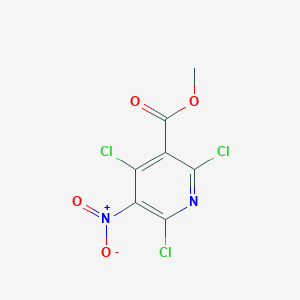
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA in the brain, which is an important neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of beneficial effects. In
Mechanism of Action
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of beneficial effects. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity, and increased levels of GABA can help to reduce anxiety, improve mood, and reduce seizures.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce anxiety, improve mood, and reduce seizures. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications of GABA modulation. However, one limitation of using this compound in lab experiments is its potency, which can make it difficult to control the dose and to avoid off-target effects.
Future Directions
There are several future directions for research on 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction, depression, and other neurological disorders. Another area of interest is the development of more selective and potent inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity and behavior.
Synthesis Methods
The synthesis of 1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves several steps, including the reaction of 2-methoxyphenol with 3-chloropropanoic acid to form 2-(3-chloropropanoyl)phenol, which is then reacted with cyclopropanecarbonyl chloride to form 1-(3-cyclopropylpropanoyl)-2-(2-methoxyphenoxy)ethane. This compound is then reacted with piperidine-4-carboxylic acid to form this compound.
Scientific Research Applications
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that this compound can increase the levels of GABA in the brain, which can have a range of beneficial effects, including reducing anxiety, improving mood, and reducing seizures. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.
properties
IUPAC Name |
1-(3-cyclopropylpropanoyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-15-4-2-3-5-16(15)25-19(18(22)23)10-12-20(13-11-19)17(21)9-8-14-6-7-14/h2-5,14H,6-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUJBIVUOEAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CCC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)
![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5467744.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![N,N,4-trimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5467754.png)
![6-[(diethylamino)methyl]-N-{2-[(methylamino)sulfonyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5467758.png)
![methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5467764.png)
![4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467780.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5467788.png)
![ethyl 2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467791.png)

![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)